![molecular formula C19H14N6O4S2 B12361843 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hsa62 is a dual inhibitor of SIRT1 and SIRT2, with IC50 values of 1.3 μM and 5.5 μM, respectively . Sirtuins are a family of enzymes that play a crucial role in cellular regulation, including aging, transcription, apoptosis, inflammation, and stress resistance . The inhibition of SIRT1 and SIRT2 by hsa62 has shown promising results in various scientific research applications, particularly in cancer research .
Preparation Methods
The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield . Industrial production methods for hsa62 are designed to scale up the synthesis process while maintaining the compound’s integrity and activity. This often involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production .
Chemical Reactions Analysis
hsa62 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hsa62 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
hsa62 has a wide range of scientific research applications:
Mechanism of Action
hsa62 exerts its effects by inhibiting the activity of SIRT1 and SIRT2. These enzymes are involved in the deacetylation of histone and non-histone proteins, which regulates gene expression and various cellular processes . By inhibiting SIRT1 and SIRT2, hsa62 disrupts these processes, leading to changes in cell cycle regulation, apoptosis, and stress responses . The molecular targets of hsa62 include the active sites of SIRT1 and SIRT2, where it binds and prevents their enzymatic activity .
Comparison with Similar Compounds
hsa62 is unique among sirtuin inhibitors due to its dual inhibitory activity against both SIRT1 and SIRT2. Similar compounds include:
EX-527: A selective inhibitor of SIRT1 with an IC50 of 38 nM.
AGK2: A selective inhibitor of SIRT2 with an IC50 of 3.5 μM.
Sirtinol: An inhibitor of both SIRT1 and SIRT2, but with lower potency compared to hsa62.
These compounds highlight the specificity and potency of hsa62, making it a valuable tool in sirtuin-related research and potential therapeutic applications .
Properties
Molecular Formula |
C19H14N6O4S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C19H14N6O4S2/c26-17-12-4-2-1-3-11(12)14(8-16(17)30-19-20-9-21-24-19)25-31(28,29)10-5-6-13-15(7-10)23-18(27)22-13/h1-9,25-26H,(H,20,21,24)(H2,22,23,27) |
InChI Key |
HIRCXSRPNGMCML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC=NN3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


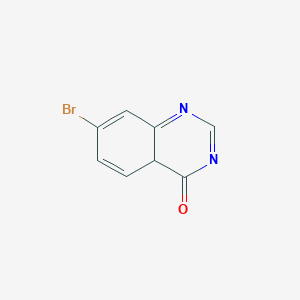


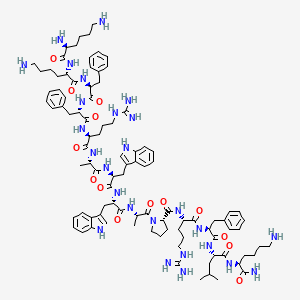
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)

![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
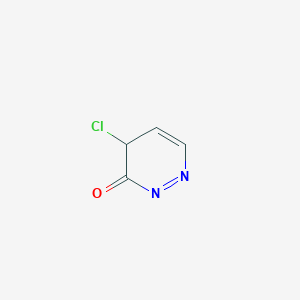
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)

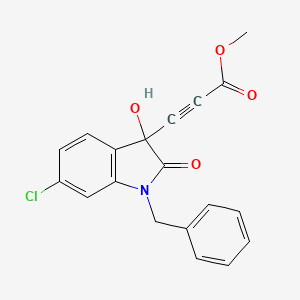
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
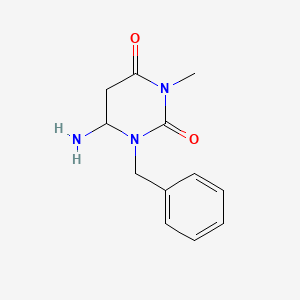
![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)
